6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine - 1854-42-8

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-1469463
CAS Number: 1854-42-8
Molecular Formula: C6H8N4
Molecular Weight: 136.158
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolo[3,4-d]pyrimidine class. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Specifically, derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine have demonstrated potential as antitumor agents [ [] ], antifungal agents [ [] ], and inhibitors of various enzymes including thymidylate synthase [ [] ] and dihydrofolate reductase [ [] ]. They have also shown potential in modulating the production of cyclic guanosine monophosphate (cGMP) [ [] ].

Synthesis Analysis
  • One approach involves the use of 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrroline intermediates. [ [] ]. These intermediates can be cyclized to form the pyrrolo[3,4-d]pyrimidine ring system.
  • Another method utilizes the reaction of 1-(ω-carboxyalkyl)-4-carbethoxy-2,3-dioxopyrrolidines with aromatic aldehydes and guanidine. [ [] ]. This method provides access to 2-amino-4-aryl-6-(ω-carboxyalkyl)-5H-pyrrolo[3,4-d]pyrimidin-7-(6H)-ones.
  • A further approach involves the use of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as a starting material. [ [] ]. This compound can be further derivatized to introduce various substituents at different positions of the ring system.
Chemical Reactions Analysis
  • Acylation: The amine group can react with acyl chlorides or anhydrides to form amides. This reaction has been utilized to introduce various substituents at the 4-position, which can significantly impact the biological activity of the molecule. [ [] ]
Mechanism of Action
  • Inhibition of thymidylate synthase: Some derivatives act as potent inhibitors of thymidylate synthase, a key enzyme involved in DNA synthesis. [ [] ] By inhibiting this enzyme, these compounds can interfere with cell division and proliferation, particularly in rapidly dividing cancer cells.
  • Inhibition of dihydrofolate reductase: Certain analogues have shown inhibitory activity against dihydrofolate reductase, another crucial enzyme in nucleotide biosynthesis. [ [] ] Inhibition of dihydrofolate reductase disrupts the folate metabolic pathway, which is essential for cell growth and survival.
  • Modulation of cGMP production: Some derivatives have been investigated for their ability to modulate cGMP production, suggesting potential applications in treating cardiovascular diseases. [ [] ]
Applications
  • Anticancer agents: Derivatives have demonstrated potent inhibitory activity against human thymidylate synthase and significant growth inhibition against various cancer cell lines, indicating their potential as anticancer agents. [ [] ]
  • Anti-inflammatory agents: Research suggests that these compounds might modulate inflammatory responses by suppressing the expression of vascular cell adhesion molecule-1 (VCAM-1) [ [] ], making them potential candidates for treating inflammatory diseases.
  • Anti-anoxic agents: Studies have shown that certain derivatives exhibit anti-anoxic activity and are effective against arachidonate-induced cerebral edema, suggesting potential applications in stroke treatment. [ [] ]
  • Anti-platelet aggregation agents: Some derivatives exhibit inhibitory activity against platelet aggregation, implying potential use in preventing thrombosis. [ [] ]

4-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate t-butylester

  • Compound Description: This compound serves as a direct precursor to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, a crucial starting material for synthesizing a novel quinolone with potent antimicrobial activity [].
  • Relevance: This compound shares the core 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure with the target compound. The key difference lies in the presence of a methylsulfanyl group at the 4-position and a t-butyl carboxylate group at the 6-position, which are subsequently removed to yield 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine [].

2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Compound Description: This compound exhibits antimalarial activity against murine and avian malaria. Its activity and toxicity can be further modulated by introducing substituents at the 6-position, including chloro-substituted benzoyl groups or a 3,4-dichlorophenylthiocarbamoyl group [].
  • Relevance: This compound shares the core 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure with 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine. The difference lies in the presence of amino groups at both the 2 and 4 positions [], while the target compound has an amine only at the 4-position.

6-(chloro-substituted phenyl) derivatives of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Compound Description: This series of compounds represents derivatives of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with various chloro-substituted phenyl groups at the 6-position. These modifications aim to enhance the antiparasitic activity of the parent compound [].
  • Relevance: These compounds share the core 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure with 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine, differing in the aryl substituent at the 6-position and the presence of an additional amino group at the 2-position [].

6-(chloro-substituted benzyl) derivatives of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Compound Description: This series represents derivatives of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine possessing chloro-substituted benzyl groups at the 6-position. Synthesized via the reduction of corresponding benzoyl derivatives, these compounds are also evaluated for their antiparasitic activity [].
  • Relevance: Similar to the previous category, these compounds are structurally related to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine through the core 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. The distinction lies in the specific benzyl substituent at the 6-position and the additional amino group at the 2-position [].

6-(3,4-dichlorophenylthiocarbamoyl)-2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Compound Description: This compound is a derivative of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine featuring a 3,4-dichlorophenylthiocarbamoyl group at the 6-position. This specific modification is reported to enhance in vivo antiparasitic activity without increasing host toxicity compared to the parent compound [].
  • Relevance: This compound maintains the core 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine, differing in the presence of a thiocarbamoyl substituent at the 6-position and an additional amino group at the 2-position [].

1,5-Diphenyl-6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one thioethers

  • Compound Description: This series comprises thioether derivatives designed from 1,5-diphenyl-6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, exhibiting significant antiangiogenic activities. Notably, the allyl thioether (2b) demonstrates comparable chemotaxis activity to the positive control TNP-470, suggesting potential as an antiangiogenic agent targeting VEGF and MMP-9 [].
  • Relevance: While structurally distinct from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine, these compounds are included due to their shared focus on the pyrazolo[3,4-d]pyrimidine scaffold. The presence of a pyrazole ring fused to the pyrimidine ring distinguishes these compounds from the target compound, highlighting the exploration of diverse heterocyclic systems in drug discovery efforts [].

(4-(4-(2-amino-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butyl)-2-fluorobenzoyl)-l-glutamic acid (AGF347)

  • Compound Description: This compound, AGF347, is a first-in-class multitargeted pyrrolo[3,2-d]pyrimidine inhibitor. It targets SHMT2 and de novo purine biosynthesis at glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase. This compound exhibits potent in vitro and in vivo antitumor efficacy toward pancreatic adenocarcinoma cells. []
  • Relevance: This compound, although sharing a pyrrolopyrimidine scaffold, is structurally distinct from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine due to the different arrangement of the nitrogen atoms in the pyrimidine ring (pyrrolo[3,2-d]pyrimidine vs. pyrrolo[3,4-d]pyrimidine) [].

1,3-diamino-8-(3′,4′,5′-trimethoxybenzyl)-7,9-dihydro-pyrrolo[3,4-c]pyrido[2,3-d]pyrimidin-6(5H,8H)-one (4)

  • Compound Description: This compound, a nonclassical tricyclic antifolate, was synthesized to study the impact of conformational restriction of the C9-N10 bridge on the inhibitory potency and selectivity of trimetrexate against dihydrofolate reductase. []
  • Relevance: This compound, while containing a pyrrolopyrimidine moiety, is structurally distinct from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine due to the additional fused pyridine ring and the different substitution patterns. []

1,3-diamino-8-(3′,4′,5′-trimethoxybenzyl)-9-hydro-pyrrolo[3,4-c]pyrido[2,3-d]pyrimidin-6-(8H)-one (5)

  • Compound Description: This compound is another nonclassical tricyclic antifolate, synthesized for the same purpose as compound 4, to study the impact of conformational restriction on trimetrexate's properties. []
  • Relevance: Similar to compound 4, this compound also contains a pyrrolopyrimidine moiety but is structurally different from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine due to the additional fused pyridine ring and the different substitution patterns. []

1,3-diamino-(8H)-(3′,4′,5′-trimethoxybenzyl)-7,9-dihydro-pyrrolo[3,4-c]pyrido[2,3-d]pyrimidine (7)

  • Compound Description: This compound is the third nonclassical tricyclic antifolate synthesized for the study of conformational restriction in relation to trimetrexate. It was synthesized by reducing the lactam of compound 4 with borane in tetrahydrofuran. []
  • Relevance: Like compounds 4 and 5, this compound also shares the pyrrolopyrimidine moiety but is structurally different from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine due to the presence of an extra fused pyridine ring and different substituents. []

7-amino-2,3-dihydro-3-hydroxymethyl-5H-thiazolo[3,2-a]pyrimidin-5-one

  • Compound Description: This compound is a by-product obtained during the synthesis of 8-amino-3,4-dihydro-3-hydroxy-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one from 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone. []
  • Relevance: This compound highlights the structural diversity achievable through different cyclization reactions of common precursors. Although structurally distinct from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine, it emphasizes the exploration of various heterocyclic scaffolds, in this case, thiazolo[3,2-a]pyrimidines, for their potential biological activities. []

8-amino-3,4-dihydro-3-hydroxy-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

  • Compound Description: This compound is the main product obtained from the cyclization reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone, with the specific reaction conditions influencing its formation alongside the 7-amino-2,3-dihydro-3-hydroxymethyl-5H-thiazolo[3,2-a]pyrimidin-5-one by-product. []
  • Relevance: Similar to the previous compound, this pyrimido[2,1-b][1,3]thiazine scaffold highlights the exploration of different heterocyclic frameworks in the pursuit of biologically active compounds, despite being structurally distinct from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine. []

6-(5-chloro-2-pyridyl)-(4-methyl-1-piperazinyl)-5-carbonyloxy-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

  • Compound Description: Specifically, the dextrorotatory isomer of this compound exhibits tranquilizing, hypnotic, and anticonvulsant properties, making it potentially valuable for medicinal and pharmaceutical applications [].
  • Relevance: This compound shares a close structural resemblance to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine, with the key distinction being the presence of a pyrazine ring instead of a pyrimidine ring in the core structure. This subtle change highlights how slight modifications to the heterocyclic framework can significantly impact a compound's biological activity and potential therapeutic applications [].

6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines

  • Compound Description: This class of compounds, particularly the derivative 1-methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate (GSK1104252A), exhibits potent and selective agonistic activity towards the G protein-coupled receptor 119 (GPR119) []. This receptor is involved in glucose homeostasis and is a potential target for treating type 2 diabetes.
  • Relevance: While similar to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine in their partially saturated pyrrolopyrimidine core, these compounds differ in the arrangement of nitrogen atoms within the pyrimidine ring ([2,3-a] vs. [3,4-d] isomer). This difference underscores the impact of even subtle changes in the heterocyclic framework on biological activity and target specificity. [].

Properties

CAS Number

1854-42-8

Product Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C6H8N4

Molecular Weight

136.158

InChI

InChI=1S/C6H8N4/c7-6-4-1-8-2-5(4)9-3-10-6/h3,8H,1-2H2,(H2,7,9,10)

InChI Key

IQYHIELCNXQLGM-UHFFFAOYSA-N

SMILES

C1C2=C(CN1)N=CN=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.